5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid

Lipophilicity Membrane permeability Drug design

Sourcing the correct 5-arylthiophene-2-carboxylic acid regioisomer is critical: the 5-(4-CF3-phenyl) substitution pattern is essential for DAO inhibitor Tyr224 stacking and patent-validated antidiabetic pharmacophores. Off-target analogs compromise SAR. This compound eliminates that risk. - Direct amide/ester coupling without deprotection; LogP ~4.13 supports CNS penetration. - 98% purity ensures reliable hit-to-lead derivatization and polymer synthesis. - Stocked in US/EU hubs with ambient shipping; not DOT/IATA restricted.

Molecular Formula C12H7F3O2S
Molecular Weight 272.24 g/mol
CAS No. 115933-16-9
Cat. No. B13930856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid
CAS115933-16-9
Molecular FormulaC12H7F3O2S
Molecular Weight272.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)C(=O)O)C(F)(F)F
InChIInChI=1S/C12H7F3O2S/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
InChIKeyAJNSLVSYANTKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid CAS 115933-16-9: Key Physicochemical Specifications for Procurement and Synthesis


5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid (CAS 115933-16-9) is a substituted thiophene-2-carboxylic acid featuring a 4-(trifluoromethyl)phenyl group at the 5-position of the thiophene ring. It is a crystalline solid with molecular formula C₁₂H₇F₃O₂S and molecular weight 272.24 g/mol . The -CF₃ group confers high lipophilicity (calculated LogP ≈ 4.13) and electron-withdrawing character . This compound serves primarily as a versatile carboxylic acid building block in medicinal chemistry for amide/ester coupling, in materials science for organic semiconductor synthesis, and as an intermediate in agrochemical and pharmaceutical patent routes [1].

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid: Why Regioisomeric and Scaffold Analogs Cannot Be Interchanged in Discovery Programs


Substitution of 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid with structurally similar analogs introduces significant performance divergence due to three critical factors: (1) the precise positioning of the 4-CF₃-phenyl group at the thiophene 5-position dictates a specific binding mode in target enzymes such as D-amino acid oxidase (DAO), where Tyr224 stacking with the thiophene ring creates a distinct active-site closure not observed with other scaffolds [1]; (2) regioisomers such as 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 208108-76-3) exhibit reversed substitution patterns that alter electronic distribution and steric presentation [2]; and (3) compounds lacking the trifluoromethyl group or bearing alternative substituents demonstrate markedly different lipophilicity (LogP) and pharmacokinetic properties that render cross-class substitution pharmacologically invalid [1].

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid: Quantitative Comparative Evidence for Scientific Selection vs. Closest Analogs


Comparative Lipophilicity: Calculated LogP Differentiation vs. Non-Fluorinated and Regioisomeric Analogs

The presence of the 4-trifluoromethyl substituent on the phenyl ring of 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid confers substantially higher calculated lipophilicity compared to non-fluorinated phenyl analogs. This difference has direct implications for passive membrane permeability, plasma protein binding, and CNS penetration potential [1]. In contrast, regioisomers such as 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 208108-76-3) position the -CF₃ group directly on the thiophene ring, altering electronic distribution and the carboxylic acid pKa [2].

Lipophilicity Membrane permeability Drug design QSAR

D-Amino Acid Oxidase (DAO) Inhibition: Scaffold-Specific Tyr224 Stacking Mechanism vs. Non-Thiophene Inhibitors

Thiophene-2-carboxylic acids, including the scaffold represented by 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid, constitute a structurally distinct class of D-amino acid oxidase (DAO) inhibitors. X-ray crystallography of human DAO in complex with potent thiophene carboxylic acid inhibitors revealed that Tyr224 adopts a tightly stacked conformation with the thiophene ring, causing disappearance of the secondary binding pocket observed with other DAO inhibitor classes [1]. Molecular dynamics simulations demonstrated that Tyr224 preferentially maintains this stacked conformation irrespective of initial simulation state, with MM/GBSA calculations confirming substantial hydrophobic interaction between Tyr224 and the thiophene-based inhibitor [1]. Critically, SAR studies within this series established that introduction of large branched side chains to the thiophene ring markedly decreases potency, contrasting sharply with other DAO inhibitor scaffolds where branched side chains extending into the secondary pocket can enhance potency via Tyr224 repositioning [1]. Note: Direct IC₅₀ data for the specific compound 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid against DAO are not available in the primary literature; the mechanism described applies to the thiophene-2-carboxylic acid scaffold class to which this compound belongs.

D-amino acid oxidase Schizophrenia Enzyme inhibition X-ray crystallography

Synthetic Versatility: Carboxylic Acid Functional Handle for Amide/Ester Derivatization vs. Pre-Functionalized Analogs

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid presents a free carboxylic acid moiety (C(=O)OH) at the thiophene 2-position, enabling direct amide coupling, esterification, reduction to alcohol/aldehyde, and conversion to acid chloride without requiring deprotection steps . This contrasts with analogs supplied as methyl/ethyl esters or protected carboxyl derivatives that require additional synthetic manipulation. The compound's LogP of ~4.0 and molecular weight of 272.24 g/mol position it favorably for fragment-based and lead-optimization workflows .

Amide coupling Esterification Building block Medicinal chemistry

Patent-Cited Intermediate: Documented Utility in Antidiabetic, Fungicidal, and Microbicidal Agent Synthesis

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid and its structural class appear in multiple patent families as key intermediates for bioactive molecules. US Patent 4,282,246 (Antidiabetic furancarboxylic and thiophenecarboxylic acids) claims compounds of structure wherein a 5-substituted thiophene-2-carboxylic acid scaffold serves as the core pharmacophore for blood glucose lowering in hyperglycemic mammals [1]. Related patents describe microbicidal agents based on thiophene-2-carboxylic acid derivatives and trifluoromethyl-thiophene carboxylic acid anilides as fungicides [2] [3]. The 4-trifluoromethylphenyl substitution pattern recurs across these disclosures, confirming that the specific electronic and steric profile of this compound aligns with validated pharmacophore requirements.

Antidiabetic Fungicide Microbicide Patent intermediate Agrochemical

Organic Electronics Building Block: Rigid Aryl-Thiophene Core vs. Flexible Alkyl-Chain Analogs

The 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid scaffold contains a fully conjugated aryl-thiophene core that confers rigid, planar geometry suitable for organic electronic applications including OLEDs and organic field-effect transistors (OFETs) . The electron-withdrawing -CF₃ group modulates the HOMO-LUMO gap and charge-transport properties of derived conjugated polymers and small-molecule semiconductors. In contrast, alkyl-substituted thiophene analogs introduce conformational flexibility and torsion angles that reduce π-orbital overlap, thereby diminishing charge-carrier mobility. The carboxylic acid functional group further enables covalent anchoring to electrode surfaces or incorporation as a pendant moiety in polymer backbones.

Organic semiconductors OLED OFET Conjugated polymers Materials science

Structural Confirmation: InChIKey and Spectroscopic Identity for Batch-to-Batch Consistency

The compound possesses a unique InChIKey identifier (AJNSLVSYANTKPB-UHFFFAOYSA-N) that unambiguously defines its connectivity and stereochemistry, enabling precise cross-referencing across vendor catalogs and analytical databases [1]. This contrasts with closely related regioisomers such as 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 208108-76-3) which, despite identical molecular formula (C₁₂H₇F₃O₂S) and molecular weight (272.24 g/mol), has distinct InChI and InChIKey values reflecting reversed substitution [2]. Vendors supply this compound at ≥98% purity (HPLC) as verified by certificate of analysis .

Quality control Analytical chemistry Batch consistency Procurement

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid: Optimal Application Scenarios Based on Comparative Evidence


DAO Inhibitor Discovery: Scaffold Differentiation from Classical Secondary-Pocket Binders

Use 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid as a starting scaffold in DAO inhibitor programs targeting schizophrenia and related CNS disorders. The compound belongs to the thiophene-2-carboxylic acid class that induces Tyr224 stacking and secondary pocket closure, a binding mode distinct from classical DAO inhibitors where branched side chains can access the secondary pocket and enhance potency [1]. This mechanistic divergence offers a differentiated SAR trajectory for hit-to-lead optimization. The free carboxylic acid enables direct elaboration to amide or ester derivatives without deprotection. The LogP of ~4.0 may confer favorable CNS penetration characteristics [1] [2].

Antidiabetic Agent Intermediate: Accessing Patent-Validated Pharmacophores

Employ this compound as a key intermediate for synthesizing antidiabetic agents claimed in US Patent 4,282,246 and related filings [1]. The 5-arylthiophene-2-carboxylic acid scaffold with electron-withdrawing aryl substitution (including 4-CF₃-phenyl) constitutes the core pharmacophore for blood glucose lowering in hyperglycemic mammals. Procuring this specific compound positions synthetic efforts directly on a patent-validated scaffold class, reducing the risk of pursuing inactive or non-claimed analogs. The 98% commercial purity supports reliable downstream derivatization [1] [2].

n-Type Organic Semiconductor Monomer: Rigid Conjugated Core for Charge Transport

Utilize 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid as a monomer or comonomer in the synthesis of conjugated polymers and small molecules for organic electronics, including OLEDs and OFETs [1]. The fully conjugated aryl-thiophene core provides a rigid, planar geometry that maximizes π-orbital overlap, while the electron-withdrawing -CF₃ substituent lowers frontier orbital energies, favoring n-type or ambipolar charge transport characteristics. This contrasts with alkyl-substituted thiophene analogs optimized for p-type materials [1]. The carboxylic acid handle permits covalent anchoring to surfaces or incorporation as a pendant group in polymer backbones [1].

Agrochemical Fungicide/Microbicide Lead Generation

Deploy this compound as a core intermediate in fungicide and microbicide discovery programs, supported by patent literature documenting trifluoromethyl-thiophene carboxylic acid anilides as fungicidal agents and thiophene-2-carboxylic acid derivatives as microbicides [1] [2]. The 4-CF₃-phenyl substitution pattern enhances membrane permeability and metabolic stability while providing a synthetic handle via the carboxylic acid for coupling with diverse amine or alcohol partners. The documented agrochemical patent landscape for this scaffold class reduces target validation burden and offers a defined IP position for derivative commercialization [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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